2-((3-Aminopyridin-4-yl)oxy)acetic acid
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name for this compound is derived from its pyridine core substituted with an amino group at position 3 and an oxyacetic acid moiety at position 4. The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom. Numbering begins at the nitrogen atom, proceeding clockwise. The amino group (-NH₂) occupies position 3, while the oxygen-linked acetic acid (-OCH₂COOH) is at position 4.
The correct IUPAC name is 2-[(3-aminopyridin-4-yl)oxy]acetic acid , reflecting the ether linkage between the pyridine ring and the acetic acid group. Isomeric possibilities arise from variations in substituent positions. For example:
- Positional isomers : Moving the amino group to position 2 or 4 while retaining the oxyacetic acid at position 4 would yield distinct isomers.
- Functional group isomers : Replacing the ether oxygen with a methylene group (-CH₂-) would produce 2-(3-aminopyridin-4-yl)acetic acid, a structurally related but functionally distinct compound.
The presence of the ether linkage introduces stereoelectronic effects, influencing reactivity and intermolecular interactions compared to non-oxy analogues.
CAS Registry Number and Alternative Chemical Identifiers
As of the latest available data, the CAS Registry Number for this compound is not explicitly listed in the provided sources. However, closely related compounds offer insights:
- 2-(3-Aminopyridin-4-yl)acetic acid (lacking the ether oxygen) has CAS 878483-87-5.
- 3-Pyridyloxyacetic acid , a structural analogue with the oxyacetic acid group at position 3, is registered under CAS 86649-57-2.
Alternative identifiers for the target compound may include:
- DTXSID : Not directly available, but analogous compounds like 2-(3-aminopyridin-4-yl)acetic acid have DTXSID30467945.
- Wikidata : Q72441481 corresponds to the non-oxy variant.
Structural Relationship to Pyridine-Oxyacetic Acid Derivatives
This compound belongs to the pyridine-oxyacetic acid family, characterized by an ether-linked acetic acid group attached to a pyridine ring. Key structural comparisons include:
- 3-Pyridyloxyacetic acid : Features the oxyacetic acid group at position 3, lacking the amino substituent. Its molecular formula is C₇H₇NO₃, with a molecular weight of 153.14 g/mol.
- 2-Methyl-3-(pyridin-2-yloxy)pyridine : Contains a methyl group and a pyridinyloxy moiety, demonstrating the versatility of ether-linked pyridine derivatives.
- Methyl(R)-2-(1-((2-aminopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate : Illustrates the incorporation of amino-pyridinyloxy groups into complex esters, highlighting pharmacological relevance.
The amino group at position 3 in this compound enhances hydrogen-bonding capacity, potentially improving solubility and biological interactions compared to non-aminated analogues. The electron-withdrawing effect of the oxyacetic acid group at position 4 modulates the pyridine ring’s electronic density, influencing reactivity in substitution reactions.
Structural Analysis Table
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-(3-aminopyridin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C7H8N2O3/c8-5-3-9-2-1-6(5)12-4-7(10)11/h1-3H,4,8H2,(H,10,11) |
InChI Key |
YGTDHUAOHCYCQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1OCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Amination of Fluoropyridine Precursors
A key approach to obtaining 3-aminopyridine derivatives involves nucleophilic substitution of fluorine atoms on fluoropyridine rings with hydrazine, followed by catalytic hydrogenation to reduce hydrazino intermediates to amino groups. This method is described in detail in patent US20060047124A1:
- Step (i): React 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate to yield 2-hydrazino-3-substituted-5,6-difluoropyridine.
- Step (ii-a): Catalytic hydrogenation of the hydrazino intermediate using Raney nickel catalyst under mild conditions (10–35°C, 10–30 hours) to produce the 2-amino-3-substituted pyridine derivative.
- Reaction solvents are typically C1–C4 alkyl alcohols (methanol, ethanol, etc.).
- Hydrazine monohydrate is used in 3–15 equivalents relative to the starting fluoropyridine.
This method offers mild reaction conditions and high purity products compared to traditional high-temperature, high-pressure amination with aqueous ammonia.
Alternative Dehydrazination and Reamination
An alternative sequence involves dehydrazination of the hydrazino intermediate to a difluoropyridine, followed by a second hydrazination and reduction cycle to achieve the desired substitution pattern. This multi-step approach allows for selective substitution and improved yields.
Formation of the Ether Linkage to Acetic Acid
Nucleophilic Substitution with Haloacetic Acid Derivatives
The ether bond between the 3-aminopyridin-4-yl moiety and the acetic acid group is typically formed by nucleophilic substitution of a halogenated acetic acid derivative (e.g., chloroacetic acid or methyl chloroacetate) with the hydroxyl group on the pyridine ring or a protected intermediate.
- For example, in related benzotriazinone derivatives, methyl chloroacetate reacts with the hydroxyl group in the presence of a base such as potassium carbonate in DMF at elevated temperatures (~100°C) for extended periods (12 hours) to form the ester-linked ether intermediate.
- Subsequent hydrolysis of the ester yields the free acetic acid.
Mitsunobu Reaction for Ether Formation
In some synthetic routes, the Mitsunobu reaction is employed to form the ether linkage selectively:
- The Mitsunobu reaction uses triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) to convert an alcohol and a nucleophile (such as acetic acid) into an ether.
- This method allows for selective alkylation of the pyridine nitrogen or oxygen, depending on protecting groups and reaction conditions.
- For example, Mitsunobu reaction with acetic acid followed by hydrolysis can convert an alcohol intermediate to the desired ether-linked acetic acid derivative.
Summary Table of Key Preparation Steps and Conditions
Research Findings and Optimization Notes
- The hydrazine substitution and reduction method provides a mild and efficient route to 3-aminopyridine derivatives with high purity, avoiding harsh conditions typical of direct amination with ammonia.
- Solvent choice (methanol, ethanol) and reagent equivalents significantly affect yield and purity.
- Raney nickel catalyst loading and reaction time must be optimized to prevent over-reduction or side reactions.
- Ether formation via nucleophilic substitution requires careful control of temperature and base to avoid side reactions such as elimination or hydrolysis.
- Mitsunobu reaction offers regioselectivity but may require protecting groups on the pyridine nitrogen to avoid competing alkylation.
- Purification typically involves recrystallization or chromatographic techniques to isolate the target compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-((3-Aminopyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2-((3-Aminopyridin-4-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((3-Aminopyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogues differ in substituent positions, functional groups, and bonding motifs. Key examples include:
2-(3-Aminopyridin-4-yl)acetic acid
- CAS : 878483-87-5 .
- The absence of the ether bridge may reduce steric hindrance, enhancing reactivity in coupling reactions.
2-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid
- CAS : 60603-99-8 .
- Structure : Pyridone ring (4-oxo group) with hydroxyl and methyl substituents.
- Properties: The 4-oxo group enhances hydrogen-bonding capacity, while the hydroxyl group increases acidity.
2-(3-Bromo-4-methoxyphenyl)acetic acid
- CAS: Not explicitly listed; synthesized via bromination of 4-methoxyphenylacetic acid .
- Structure : Aromatic phenyl ring with bromo and methoxy substituents.
- Properties: Bromine’s electron-withdrawing effect (evidenced by C–C–C angle distortions ) contrasts with the electron-donating amino group in pyridine derivatives. This compound is used in natural product synthesis (e.g., Combretastatin A-4 ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
